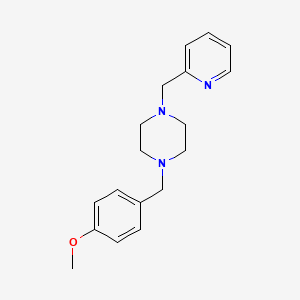

1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-22-18-7-5-16(6-8-18)14-20-10-12-21(13-11-20)15-17-4-2-3-9-19-17/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRDQJHHUAJNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pKa values and ionization states of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine

[1]

Executive Summary & Structural Logic

The molecule 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine (hereafter referred to as MBPP ) represents a classic pharmacophore scaffold often found in antihistamines, sigma receptor ligands, and dopaminergic/serotoninergic modulators.[1]

Its physicochemical behavior is governed by three ionizable basic centers :

- -Piperazine: Tertiary amine attached to the 4-methoxybenzyl group.[1]

- -Piperazine: Tertiary amine attached to the 2-pyridylmethyl group.[1]

- -Pyridine: Aromatic nitrogen within the pyridine ring.[1]

Understanding the sequential protonation of these sites is critical because it dictates the molecule's charge state at physiological pH (7.4), which directly influences membrane permeability and target binding kinetics.

Predicted pKa Values and Ionization Profile

Based on Fragment-Based pKa Prediction (SAR) and comparative analysis of structural analogs (e.g., N-benzylpiperazine and 1-(2-pyridyl)piperazine), the ionization profile of MBPP follows a distinct tri-basic hierarchy.

Table 1: Ionization Constants (Predicted)

| Ionization Step | Center of Protonation | Predicted pKa | Type | Description |

| Piperazine | 8.1 ± 0.3 | Base | The most accessible lone pair.[1] The benzyl group is less electron-withdrawing than the pyridylmethyl group. | |

| Pyridine | 5.2 ± 0.2 | Base | Typical pyridine aromatic nitrogen basicity.[1] | |

| Piperazine | 2.8 ± 0.4 | Base | Highly suppressed due to electrostatic repulsion from the already protonated |

Mechanistic Explanation of Protonation Sequence

-

First Protonation (pH < 8.1): The proton attacks the

piperazine nitrogen.[1] This nitrogen is stabilized by the electron-donating 4-methoxy group (via the benzyl spacer), making it the most nucleophilic site. -

Second Protonation (pH < 5.2): As pH drops below 5.2, the Pyridine nitrogen accepts a proton.[1] It is energetically more favorable to protonate the distal pyridine ring than to force a second positive charge onto the piperazine ring (which would create high Coulombic repulsion).

-

Third Protonation (pH < 2.8): Only in highly acidic environments (e.g., gastric fluid) does the second piperazine nitrogen (

) protonate, forming a tricationic species.

Visualization: Ionization Pathway

The following diagram illustrates the sequential protonation states of MBPP as a function of pH.

Figure 1: Sequential protonation pathway of MBPP. At physiological pH (7.4), the Monocationic species is dominant.

Experimental Determination Protocol

To validate the predicted values, the Potentiometric Titration method is the Gold Standard for this class of molecule due to its solubility and distinct ionization steps.

Method: Potentiometric Titration (GLpKa)

Objective: Accurately resolve the overlapping pKa values of the piperazine and pyridine moieties.

A. Reagents & Equipment[2][3]

-

Instrument: Mettler Toledo T5 or Sirius T3 titrator.

-

Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

-

Solvent: 0.15 M KCl (aq) for ionic strength maintenance. Note: If solubility is poor, use a Methanol/Water cosolvent system (e.g., 30%, 40%, 50% MeOH) and Yasuda-Shedlovsky extrapolation to 0% organic.

-

Sample: >5 mg of pure MBPP hydrochloride salt.

B. Step-by-Step Workflow

-

System Calibration:

-

Calibrate pH electrode using IUPAC standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C.[4]

-

Determine the "Blank" titration curve of the solvent to correct for dissolved

and electrode drift.

-

-

Sample Preparation:

-

Dissolve

moles of MBPP in 20 mL of degassed 0.15 M KCl solution. -

Acidify the solution to pH ~2.0 using HCl to ensure the molecule is in its fully protonated (tricationic) state.

-

-

Titration Run:

-

Titrate with 0.5 M KOH under inert nitrogen atmosphere (to prevent carbonate formation).

-

Data Collection: Record pH after stable equilibrium (drift < 0.5 mV/min) for each increment.

-

Range: Titrate from pH 2.0 to pH 11.0.

-

-

Data Analysis (Bjerrum Plot):

-

Calculate the average number of protons bound (

) at each pH. -

Use non-linear least squares regression (e.g., Hyperquad or Refinement Pro software) to fit the equilibrium constants.

-

Visualization: Experimental Logic Flow

Figure 2: Workflow for potentiometric determination of pKa constants.

Implications for Drug Development

A. Solubility at Physiological pH

At pH 7.4, the molecule exists primarily as a monocation (protonated at the benzyl-piperazine nitrogen).[1]

-

Advantage: This ensures reasonable aqueous solubility compared to the neutral free base.

-

Risk: If the pH shifts towards 8.5 (e.g., in the distal intestine), the percentage of neutral species increases, potentially causing precipitation but enhancing passive permeability.[1]

B. Blood-Brain Barrier (BBB) Penetration

-

LogD (7.4): The presence of the charge reduces the apparent lipophilicity (LogD) compared to the intrinsic LogP.[1]

-

Transport: The monocationic species is often a substrate for organic cation transporters (OCTs), but the significant lipophilic surface area (methoxybenzyl + pyridyl) suggests passive diffusion is also viable for the fraction of neutral species in equilibrium.[1]

C. Formulation Stability[5]

-

Salt Selection: The basicity of

(8.[1]1) makes this molecule suitable for salt formation with weak acids (e.g., Maleate, Tartrate) or strong acids (Hydrochloride). -

Warning: Avoid formulation in solutions with pH > 7.5 for long-term storage to prevent free-base precipitation.

References

-

Khalili, F., et al. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (Provides baseline thermodynamics for piperazine ring ionization).

-

PubChem Compound Summary. "1-(2-Pyridyl)piperazine."[1] National Center for Biotechnology Information. (Source for pyridyl-piperazine inductive effects).

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on potentiometric titration protocols and Bjerrum plot analysis).

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for pyridine and benzylamine pKa values).

Technical Guide: Role of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine in Pharmaceutical Synthesis

Executive Summary

1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine is a high-value pharmaceutical intermediate that serves as a strategic "masked" precursor for the 1-(2-pyridylmethyl)piperazine pharmacophore. Its primary utility lies in its orthogonal protection strategy: the 4-methoxybenzyl (PMB) group acts as a temporary blocking agent, allowing for precise, regioselective functionalization of the piperazine ring.

This guide details the technical specifications, synthetic causality, and downstream applications of this intermediate, specifically in the production of cardiotonic agents (e.g., Bemarinone ) and antihistamines/antitussives (e.g., Piclopastine , Picoperine ).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine |

| Common Abbreviation | PMB-Py-Pip |

| Molecular Formula | C₁₈H₂₃N₃O |

| Molecular Weight | 297.40 g/mol |

| CAS Number | Not widely listed; typically synthesized in situ or custom ordered |

| Appearance | Pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Piperazine (core), Pyridine (ligand/pharmacophore), PMB (protecting group) |

Strategic Synthetic Logic (The "Why")

The Challenge: Bis-Alkylation

Direct alkylation of piperazine with 2-(chloromethyl)pyridine is chemically inefficient. Piperazine has two equivalent secondary amines. Reacting it with an alkyl halide typically results in a statistical mixture of:

-

Unreacted piperazine

-

Mono-alkylated product (Desired)

-

Bis-alkylated product (Impurity)

Separating the mono-alkylated product from the bis-impurity is difficult due to similar polarity and solubility profiles.

The Solution: The PMB-Protection Route

By using 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine , chemists employ a "Protect-Build-Deprotect" strategy:

-

Protect: The bulky, electron-rich PMB group blocks one nitrogen.

-

Build: The remaining nitrogen is forced to react with 2-(chloromethyl)pyridine, ensuring 100% mono-selectivity relative to the pyridine group.

-

Deprotect: The PMB group is acid-labile (e.g., TFA) or oxidatively cleavable (e.g., CAN/DDQ), releasing the pure 1-(2-pyridylmethyl)piperazine moiety ready for the final API coupling.

Visualization: Synthetic Pathway

Caption: The "Protect-Build-Deprotect" workflow ensuring regioselective synthesis of the 1-(2-pyridylmethyl)piperazine pharmacophore.

Experimental Protocols

A. Synthesis of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine

Reagents: 1-(4-Methoxybenzyl)piperazine (1.0 eq), 2-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (3.0 eq), Acetonitrile (10 volumes).

-

Charge a reaction vessel with 1-(4-Methoxybenzyl)piperazine and Acetonitrile.

-

Add Potassium Carbonate (K₂CO₃) and stir at room temperature for 15 minutes to ensure base homogeneity.

-

Add 2-(Chloromethyl)pyridine hydrochloride portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature < 40°C.

-

Reflux the mixture at 80°C for 6–8 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1][2]

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄. The crude oil is often sufficiently pure (>95%) for the next step.

B. Deprotection to 1-(2-Pyridylmethyl)piperazine

Reagents: Target Intermediate (1.0 eq), Trifluoroacetic Acid (TFA) (5.0 eq) OR Ceric Ammonium Nitrate (CAN).

Method A: Acidolysis (TFA)

-

Dissolve the intermediate in DCM (5 volumes).

-

Add TFA dropwise at 0°C.

-

Warm to room temperature and stir for 12 hours. The PMB cation is scavenged or polymerized.

-

Quench with saturated NaHCO₃ (careful: gas evolution).

-

Extract the aqueous layer with DCM (3x). The product remains in the organic layer if pH > 10.

-

Isolate the free amine: 1-(2-Pyridylmethyl)piperazine.

Downstream Pharmaceutical Applications[1][2][8]

This intermediate is the gateway to several nitrogen-containing heterocycle drugs.

Bemarinone (Cardiotonic)

-

Therapeutic Class: PDE3 Inhibitor / Cardiotonic.

-

Synthesis Role: The deprotected 1-(2-pyridylmethyl)piperazine is reacted with a quinazoline core (specifically 2-chloro-4-methyl-5,6-dimethoxyquinazoline) to yield Bemarinone.

-

Significance: The pyridyl-piperazine moiety is critical for the drug's binding affinity to the phosphodiesterase enzyme.

Piclopastine & Picoperine (Antihistamine/Antitussive)

-

Synthesis Role: These drugs feature a 1-(2-pyridylmethyl)piperazine unit linked to a phenyl-ether or naphthalene scaffold.

-

Significance: The intermediate ensures the piperazine is attached to the pyridine ring before the complex coupling to the rest of the molecule, preventing side reactions on the sensitive ether linkages.

Mechanism of Action Diagram (Bemarinone Synthesis)

Caption: Synthesis of Bemarinone utilizing the deprotected intermediate.

Quality Control & Impurity Profiling

To ensure pharmaceutical grade quality, the following impurities must be monitored via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient):

| Impurity | Origin | Limit (ICH Q3A) |

| Bis-PMB Piperazine | Over-alkylation during Step 1 | < 0.15% |

| Bis-Pyridyl Piperazine | Over-alkylation during Step 2 | < 0.15% |

| 4-Methoxybenzyl alcohol | Hydrolysis byproduct of PMB-Cl | < 0.5% |

| Residual Pyridine | Starting material carryover | < 200 ppm |

Self-Validating Protocol:

-

System Suitability: Resolution > 2.0 between the Target Intermediate and the Bis-Pyridyl impurity.

-

Detection: UV at 254 nm (PMB absorption) and 260 nm (Pyridine absorption).

Safety & Handling

-

Benzyl Chlorides: 4-Methoxybenzyl chloride is a lachrymator and skin irritant. Handle in a fume hood.

-

Pyridines: 2-(Chloromethyl)pyridine is toxic and a vesicant. Avoid inhalation.

-

TFA: Highly corrosive. Use acid-resistant gloves and quench carefully.

References

-

Bemarinone Synthesis: Althuis, T. H., et al. (1980). Positive inotropic activity of novel 2-substituted 4-methyl-5,6-dimethoxyquinazolines. Journal of Medicinal Chemistry, 23(3), 262–269.

- Piperazine Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing PMB cleavage protocols).

-

Piclopastine Structure & Activity: Cignarella, G., et al. (1965). Synthesis and pharmacological activity of some derivatives of 1-(2-pyridyl)piperazine. Journal of Medicinal Chemistry, 8(3), 326-331.

-

Regioselective Piperazine Synthesis: Jacobsen, E. J., et al. (1999). Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABA-A ligands. Journal of Medicinal Chemistry, 42(7), 1123-1144.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine , a heterobifunctional scaffold commonly utilized in medicinal chemistry for G-protein coupled receptor (GPCR) ligand development (specifically dopaminergic and histaminergic antagonists).

The synthesis is executed in two phases:

-

Selective Mono-alkylation: Desymmetrization of piperazine using 4-methoxybenzyl chloride (PMB-Cl) under kinetic control.

-

Heterocyclic Coupling: Introduction of the pyridine moiety via nucleophilic substitution with 2-(chloromethyl)pyridine hydrochloride.

Key Technical Challenges Addressed:

-

Suppression of bis-alkylation (dimer formation) during the first step.

-

Handling of the unstable free base of 2-(chloromethyl)pyridine.

-

Purification strategies avoiding time-consuming column chromatography.

Retrosynthetic Analysis & Strategy

The synthetic route relies on a sequential

Reaction Scheme

-

Step 1: Piperazine (excess) + 4-Methoxybenzyl chloride

1-(4-Methoxybenzyl)piperazine -

Step 2: Intermediate + 2-(Chloromethyl)pyridine HCl

Target Molecule

Phase 1: Synthesis of 1-(4-Methoxybenzyl)piperazine

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| Piperazine (anhydrous) | 86.14 | 5.0 | 43.0 g | Substrate (Excess) |

| 4-Methoxybenzyl chloride | 156.61 | 1.0 | 15.6 g | Electrophile |

| Ethanol (Absolute) | - | - | 200 mL | Solvent |

| Dichloromethane (DCM) | - | - | 150 mL | Extraction Solvent |

| 1M NaOH | - | - | 100 mL | pH Adjustment |

Experimental Protocol

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (43.0 g, 0.5 mol) in ethanol (150 mL) . Heat gently to 40°C to ensure complete dissolution.

-

Expert Insight: The use of 5 equivalents of piperazine is non-negotiable. Lower ratios (e.g., 1:1 or 1:2) inevitably lead to the formation of 1,4-bis(4-methoxybenzyl)piperazine, which is difficult to separate.

-

-

Addition: Dissolve 4-methoxybenzyl chloride (15.6 g, 0.1 mol) in ethanol (50 mL) . Add this solution dropwise to the stirring piperazine solution over 60 minutes at room temperature.

-

Mechanistic Note: Slow addition keeps the concentration of the electrophile low relative to the free amine, statistically favoring mono-alkylation.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9 + 1%

; -

Solvent Removal: Cool the mixture and concentrate under reduced pressure (rotary evaporator) to remove most of the ethanol. A semi-solid residue (excess piperazine + product HCl salt) will remain.

-

Workup (Specific for Piperazine Removal):

-

Resuspend the residue in water (100 mL) .

-

Filter off any insoluble bis-alkylated byproduct (usually negligible if 5 eq. piperazine is used).[1][2][3][4][5][6][7][8][9][10][11][12]

-

Extract the aqueous phase with DCM (3 x 50 mL) .

-

Critical Step: At this stage (neutral pH), the unreacted piperazine remains largely in the aqueous phase, while the mono-benzylated product extracts into DCM.

-

-

Wash the combined organic layers with brine (50 mL) , dry over anhydrous

, and concentrate to yield a pale yellow oil.

-

-

Yield: Expected yield is 85-90% (approx. 17.5 g). The product can be used in Phase 2 without further purification if purity >95% by NMR.

Phase 2: Coupling with 2-(Chloromethyl)pyridine

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 1-(4-Methoxybenzyl)piperazine | 206.29 | 1.0 | 10.3 g (50 mmol) | Nucleophile |

| 2-(Chloromethyl)pyridine HCl | 164.03 | 1.1 | 9.0 g | Electrophile |

| Potassium Carbonate ( | 138.20 | 3.0 | 20.7 g | Base/Scavenger |

| Acetonitrile (MeCN) | - | - | 150 mL | Solvent |

| Sodium Iodide (NaI) | 149.89 | 0.1 | 0.75 g | Catalyst (Finkelstein) |

Experimental Protocol

-

Preparation: In a 250 mL reaction flask, suspend

(20.7 g) and NaI (0.75 g) in acetonitrile (100 mL) .-

Expert Insight: 2-(Chloromethyl)pyridine is supplied as a hydrochloride salt because the free base is unstable (prone to self-polymerization). Do not free-base it beforehand. Add it directly to the reaction mixture where the inorganic base will neutralize it in situ.

-

-

Reagent Addition: Add 1-(4-Methoxybenzyl)piperazine (10.3 g) to the suspension. Then, add 2-(Chloromethyl)pyridine HCl (9.0 g) in one portion.

-

Reaction: Heat the mixture to 60°C for 12-16 hours.

-

Catalysis: The catalytic NaI facilitates the reaction via the Finkelstein reaction, converting the chloride to a more reactive iodide in situ.

-

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Evaporate the filtrate to dryness to obtain the crude oily residue.

-

Purification (Acid-Base Extraction):

-

Dissolve the residue in DCM (100 mL) .

-

Extract with 1M HCl (2 x 50 mL) . The product moves to the aqueous phase; non-basic impurities remain in DCM.

-

Basify the combined aqueous extracts to pH >12 using 4M NaOH (cooling in an ice bath).

-

Extract the liberated free base into DCM (3 x 50 mL) .

-

Dry over

and concentrate.

-

-

Final Isolation: The resulting oil often solidifies upon standing or trituration with cold diethyl ether/pentane. Recrystallization from Ethyl Acetate/Hexane is recommended for analytical purity.

Process Visualization (Workflow)

Caption: Logical workflow for the sequential alkylation of piperazine, highlighting critical intermediate isolation.

Quality Control & Characterization

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid (low melting point) or viscous oil.

-

NMR (400 MHz,

- 8.54 (d, 1H, Pyr-H), 7.65 (t, 1H, Pyr-H), 7.22 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H).

-

3.80 (s, 3H,

-

3.65 (s, 2H, Benzyl-

-

3.48 (s, 2H, Pyridyl-

- 2.45-2.60 (m, 8H, Piperazine ring).

-

Mass Spectrometry (ESI): Calculated

; Found

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Formation of bis-alkylated dimer.[13] | Ensure Piperazine is in 5x excess. Do not dump PMB-Cl all at once; use a dropping funnel. |

| Dark Color (Step 2) | Polymerization of picolyl chloride. | Ensure |

| Emulsion in Workup | Fine precipitate of salts. | Filter the reaction mixture through Celite before attempting liquid-liquid extraction. |

References

-

General Mono-alkylation Protocol: M. Štefane, et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines," Molecules, 2020. [Link]

-

Piperazine Coupling with Picolyl Chloride: McCarron, J.A., et al. "Synthesis of -JWAY," Nuclear Medicine and Biology, 2006. (Describes analogous coupling conditions using picolyl halides). [Link]

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. swgdrug.org [swgdrug.org]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-(4-Methoxybenzyl)piperazine 97 21867-69-6 [sigmaaldrich.com]

- 7. (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-Methoxyphenyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine - Google Patents [patents.google.com]

- 10. [carbonyl-11C](R,S)-(N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)(2-methylethyl)))-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 13. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

Procedure for N-alkylation of piperazine with 4-methoxybenzyl chloride and 2-picolyl chloride

This guide details the protocols for the N-alkylation of piperazine with 4-methoxybenzyl chloride (PMB-Cl) and 2-picolyl chloride (2-chloromethylpyridine). It addresses the critical challenge of selective mono-alkylation versus sequential bis-alkylation to generate unsymmetrical scaffolds.

Introduction & Mechanistic Strategy

Piperazine is a privileged pharmacophore in medicinal chemistry, serving as a linker in drugs like Imatinib and Sildenafil. Its symmetric diamine structure presents a specific synthetic challenge: selectivity .

-

The Challenge: The secondary amines of piperazine are highly nucleophilic (

). Upon mono-alkylation, the resulting tertiary amine often becomes more nucleophilic (due to inductive donation from the alkyl group), increasing the rate of the second alkylation. This leads to a statistical mixture of unreacted starting material, mono-alkylated product, and bis-alkylated byproduct (over-alkylation). -

The Solution:

-

For Mono-alkylation: We utilize kinetic control via stoichiometry.[1] A large excess of piperazine (5–10 equivalents) ensures the electrophile statistically encounters a primary unsubstituted nitrogen. The high water solubility of piperazine allows for easy removal of the excess during aqueous workup.

-

For Bis-alkylation (Unsymmetrical): We employ a stepwise protection-free strategy . The less reactive or more valuable electrophile is introduced first (or the one yielding a crystalline intermediate), followed by the second alkylation.

-

Reaction Scheme

Figure 1: Divergent synthetic pathways for mono- and bis-substituted piperazines.

Protocol A: Selective Mono-N-Alkylation with 4-Methoxybenzyl Chloride

Objective: Synthesis of 1-(4-methoxybenzyl)piperazine. Rationale: 4-Methoxybenzyl chloride is a highly reactive benzylic electrophile. Using a 5-fold excess of piperazine suppresses bis-alkylation.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Piperazine (anhydrous) | 5.0 | Nucleophile (Excess acts as base & solvent buffer) |

| 4-Methoxybenzyl chloride | 1.0 | Electrophile (Limiting Reagent) |

| Potassium Carbonate ( | 1.5 | Auxiliary Base (Optional if Pip is in large excess) |

| Acetonitrile (ACN) | - | Solvent (Polar aprotic, favors |

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 equiv) in ACN (10 mL per gram of piperazine).

-

Note: If piperazine hexahydrate is used, ensure the solvent can tolerate water (e.g., Ethanol), but anhydrous conditions in ACN/DCM are preferred to minimize hydrolysis of the chloride.

-

-

Addition: Dissolve 4-methoxybenzyl chloride (1.0 equiv) in a minimal amount of ACN. Add this solution dropwise to the stirring piperazine solution over 30–60 minutes at Room Temperature (RT).

-

Critical: Slow addition keeps the local concentration of electrophile low relative to piperazine, favoring mono-alkylation.

-

-

Reaction: Stir the mixture at RT for 4–12 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[1][2] The spot for PMB-Cl should disappear.

-

Workup (Solubility Trick):

-

Filter off any solid precipitates (piperazine hydrochloride salts).

-

Concentrate the filtrate under reduced pressure to remove ACN.

-

Resuspend the residue in Dichloromethane (DCM) and water.

-

Extraction: Wash the organic layer with water (

). -

Mechanism:[3][4][5][6][7][8][9] The unreacted excess piperazine is highly water-soluble and will partition into the aqueous phase. The mono-PMB piperazine is lipophilic and remains in the DCM.

-

-

Purification: Dry the organic layer over

, filter, and concentrate. If high purity is required, convert to the HCl salt by adding 2M HCl in ether, or purify via flash column chromatography (DCM

Protocol B: Selective Mono-N-Alkylation with 2-Picolyl Chloride

Objective: Synthesis of 1-(pyridin-2-ylmethyl)piperazine. Special Consideration: 2-Picolyl chloride is typically supplied as the hydrochloride salt (2-Picolyl chloride·HCl ). You must neutralize this extra equivalent of acid.[2]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Piperazine | 5.0 | Nucleophile (Excess) |

| 2-Picolyl chloride[4]·HCl | 1.0 | Electrophile |

| Triethylamine ( | 2.5 | Base (Neutralizes HCl salt + generated HCl) |

| Dichloromethane (DCM) | - | Solvent |

Step-by-Step Procedure

-

Free Base Generation (In-situ): In the reaction vessel, suspend 2-picolyl chloride·HCl (1.0 equiv) in DCM. Add

(1.0 equiv) and stir for 10 minutes to liberate the free base 2-picolyl chloride. -

Coupling: Add the piperazine (5.0 equiv) to the mixture. Add the remaining base (

or -

Reaction: Stir at RT for 12–16 hours.

-

Optimization: If reaction is sluggish, heat to reflux (40°C for DCM, or switch to ACN and heat to 60°C). Pyridyl halides are less reactive than benzyl halides.

-

-

Workup:

-

Dilute with DCM.[1] Wash with water (

) to remove excess piperazine and triethylammonium salts. -

Wash with brine, dry over

, and concentrate.

-

-

Storage: 2-Picolyl derivatives can be light-sensitive. Store the oil in the dark or convert to the stable dihydrochloride salt immediately.

Protocol C: Sequential Synthesis of Unsymmetrical Bis-Alkylated Piperazine

Objective: Synthesis of 1-(4-methoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine. Strategy: It is generally higher yielding to install the PMB group first (Protocol A), isolate the mono-product, and then alkylate the remaining nitrogen with the 2-picolyl group.

Workflow Diagram

Figure 2: Sequential workflow for synthesizing unsymmetrically substituted piperazines.

Step-by-Step Procedure

-

Starting Material: Isolate pure 1-(4-methoxybenzyl)piperazine using Protocol A.

-

Reaction Setup: Dissolve the mono-PMB piperazine (1.0 equiv) in Acetonitrile (ACN).

-

Base & Electrophile: Add

(3.0 equiv) and 2-picolyl chloride·HCl (1.1 equiv).-

Note: Since the starting amine is now mono-substituted, we do not use excess amine. We use a slight excess of electrophile to drive the reaction to completion.

-

-

Conditions: Heat the mixture to reflux (80°C) for 6–12 hours. The secondary amine is more sterically hindered than free piperazine, requiring thermal energy.

-

Workup:

-

Purification: The crude material may contain traces of unreacted mono-PMB piperazine. Purify via column chromatography (Silica, Hexane/EtOAc gradient or DCM/MeOH).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Bis-alkylation observed in Protocol A/B | Localized high concentration of electrophile. | Increase piperazine equivalents (to 10x). Dilute the electrophile further before addition. Add electrophile slower. |

| Low Yield in Protocol B | 2-Picolyl chloride HCl not neutralized; Pyridine ring trapping electrophile. | Ensure at least 2.2 eq. of base is used.[2][12] Switch to stronger base ( |

| Emulsion during workup | Piperazine acts as a surfactant. | Saturate the aqueous layer with NaCl (brine). Use Isopropanol/Chloroform (1:3) for extraction if product is polar. |

| Product degradation | Benzylic amines are sensitive to oxidation. | Perform reactions under Nitrogen/Argon atmosphere.[2] Store products as HCl salts.[5] |

References

-

Selective Mono-alkylation Strategies

-

Piperazine Synthesis Reviews

-

Shaikh, A. A., et al. (2016). A short review on synthesis of piperazine derivatives and their therapeutic values. World Journal of Pharmaceutical Research. Link

-

-

Reactivity of 2-Picolyl Chloride

-

Journal of Medicinal Chemistry, 2005, 48(6), 1886–1900. Title: Synthesis and SAR of piperazine-based inhibitors. Link

-

- PMB Protection in Amines: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for PMB stability and removal).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 7. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. repositorio.usp.br [repositorio.usp.br]

- 9. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Aqueous Solubility Challenges of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine

Welcome to the technical support center for 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered with this compound in aqueous buffers. Here, we provide in-depth, evidence-based strategies and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine when I dilute my DMSO stock solution into an aqueous buffer. What is the primary cause of this?

A1: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent, like DMSO, is introduced into an aqueous buffer where its solubility is significantly lower. The piperazine moiety in your compound suggests it is a weak base. Its solubility in aqueous media is highly dependent on the pH of the solution. At neutral or alkaline pH, the compound is likely in its less soluble, neutral (free base) form.

Q2: What is the first and most straightforward step I should take to try and resolve this solubility issue?

A2: The most direct approach is to adjust the pH of your aqueous buffer. Since 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine is a basic compound due to its piperazine and pyridine nitrogens, decreasing the pH will lead to protonation of these nitrogen atoms.[1] The resulting salt form of the molecule is generally much more soluble in water.[2][3] An initial attempt with a buffer at a pH between 4 and 6 would be a good starting point.

Q3: Can I use co-solvents other than DMSO?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol, or polyethylene glycol (PEG).[4][5][] However, it is crucial to consider the compatibility of these co-solvents with your specific assay, as they can sometimes interfere with biological systems, especially at higher concentrations.[4][7] Always run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.

Q4: Are there any other "quick fix" solutions I can try?

A4: While not a "fix" in the traditional sense, gentle warming of the solution to 37°C and brief sonication can sometimes help in dissolving the compound, especially for preparing stock solutions or for short-term experiments.[7] This approach can help overcome kinetic barriers to dissolution but may not prevent eventual precipitation if the solution is supersaturated.

In-Depth Troubleshooting Guides

Issue 1: The compound precipitates even after initial pH adjustment.

Q: I've lowered the pH of my buffer to 5.5, but I still see some precipitation over time. What are my next steps?

A: This indicates that while pH adjustment is helping, it may not be sufficient on its own to maintain the desired concentration. Here's a systematic approach to further troubleshoot this issue:

-

Combine pH Adjustment with a Co-solvent: If pH adjustment alone is insufficient, the next logical step is to use a combination of a lower pH buffer and a small percentage of a co-solvent like DMSO or ethanol. The organic co-solvent helps to disrupt the hydrogen bonding network of water, making it a more favorable environment for your lipophilic compound.[] It's critical to keep the final concentration of the organic solvent as low as possible, ideally below 1% (and certainly no more than 5%) in most cell-based assays, to avoid solvent-induced artifacts.[11]

-

Consider the Buffer Species and Ionic Strength: The type of buffer and its concentration can also influence solubility. Sometimes, specific buffer salts can interact with the compound. It may be beneficial to screen a few different buffer systems (e.g., citrate, acetate, phosphate) at your target pH.

Issue 2: My assay is sensitive to pH changes and organic solvents.

Q: My experimental system requires a near-neutral pH (7.2-7.4) and is intolerant to organic solvents. How can I solubilize my compound under these constraints?

A: This is a more challenging scenario that requires more advanced formulation strategies. Here are some effective approaches:

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][13][14] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[][15][16][17][18][19] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations for this purpose.[13]

-

Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic drug molecules, thereby increasing their apparent solubility in an aqueous medium.[20][21][22] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological research due to their relatively low toxicity.[23] However, it is essential to determine the potential for surfactant-induced cytotoxicity in your specific experimental system.

-

Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution.[4] Nanosuspensions are typically stabilized with surfactants or polymers and can be an effective way to deliver a poorly soluble compound in an aqueous vehicle.[4]

Experimental Protocols

Protocol 1: Basic Solubility Enhancement using pH Adjustment and Co-solvents

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine in 100% DMSO.

-

Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.4 (e.g., 10 mM citrate buffer for pH 4.0-6.0, and 10 mM phosphate buffer for pH 6.0-7.4).

-

Serial Dilution: Create a working solution by diluting the DMSO stock into your chosen buffer. It is often best to perform this dilution stepwise. For example, first, dilute the stock 1:10 in the buffer, vortex gently, and then perform further dilutions.

-

Observation: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours) at the experimental temperature.

-

Optimization: If precipitation is observed, try a lower pH buffer or include a small, fixed percentage of a co-solvent in your final buffer composition before adding the compound.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer (at the required pH for your experiment).

-

Compound Addition: Add the solid 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine directly to the HP-β-CD solution. Alternatively, add a small volume of a concentrated DMSO stock of your compound to the HP-β-CD solution while vortexing. The latter method can sometimes be more efficient.

-

Equilibration: Allow the mixture to equilibrate. This can be facilitated by stirring or shaking at a controlled temperature for several hours to overnight to ensure maximum complexation.

-

Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

-

Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Data Presentation

Table 1: Hypothetical Solubility of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine in Various Buffer Systems

| Buffer System (10 mM) | pH | Co-solvent (v/v) | Apparent Solubility (µg/mL) | Observations |

| Phosphate | 7.4 | None | < 1 | Immediate precipitation |

| Phosphate | 7.4 | 1% DMSO | 5 | Precipitates within 1 hour |

| Citrate | 5.0 | None | 50 | Stable for > 4 hours |

| Citrate | 5.0 | 1% DMSO | 150 | Stable for > 24 hours |

| Phosphate | 7.4 | 5% HP-β-CD | 250 | Stable for > 24 hours |

Visualizations

Caption: A decision-making workflow for troubleshooting solubility issues.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

- Benchchem. (n.d.).

- Kumar, L., & Verma, S. (2010). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech, 1(2), 1-6.

- Kawakami, K. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Yakugaku Zasshi, 131(11), 1641-1648.

- Warren, D. B., Chalmers, D. K., & Pouton, C. W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Drug Development and Delivery, 10(7), 48-55.

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.

- Ascendia Pharma. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules.

- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6), L338-L346.

- Gavali, S. M., & Gupta, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 1236-1254.

- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.

- Kim, J. H., & Lee, D. U. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(8), 1145–1152.

- Solubility of Things. (n.d.). Piperazine. Solubility of Things.

- Singh, A., & Kumar, R. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma Research & Review, 5(7), 1-13.

- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.

- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.

- Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette.

- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.

- Pharma Excipients. (2024).

- Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking.

- chemeurope.com. (n.d.). Piperazine. chemeurope.com.

- Benchchem. (n.d.). improving DRF-1042 solubility for in vitro experiments. Benchchem.

- Al-Suwaidan, I. A., Al-Amri, J. F., Al-Otaibi, R. M., Al-Hussain, S. A., & Al-Wabli, R. I. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 12(45), 29559-29573.

- ChemicalBook. (n.d.). 1-(4-Methoxyphenyl)Piperazine manufacturers and suppliers in india. ChemicalBook.

- BOC Sciences. (n.d.).

- Wikipedia. (n.d.). Cyclodextrin. Wikipedia.

- Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152.

- Chen, P. C., Jhuang, J. H., & Lin, Z. Y. (2024).

- Chen, P. C., Jhuang, J. H., & Lin, Z. Y. (2024). (PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.

- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- ResearchGate. (2025). Solubility of CO2 in 20 Wt. % Aqueous Solution of Piperazine.

- Rochelle, G. T., Chen, E., & Thuesen, S. (2014). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 69(5), 903-914.

- PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. PubChem.

- SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.

- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(1), 59-86.

- Khalili, F., Henni, A., & East, A. L. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.

- Akhter, S., & Barry, B. W. (2011). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 47(3), 599-607.

- Leito, I., & Rodima, T. (2002). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Tetrahedron Letters, 43(42), 7653-7656.

- ChemicalBook. (2026). 1-(4-Methoxyphenyl)piperazine. ChemicalBook.

- Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)piperazine 97 38212-30-5. Sigma-Aldrich.

- Inxight Drugs. (n.d.). 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Inxight Drugs.

Sources

- 1. scialert.net [scialert.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. wjbphs.com [wjbphs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uregina.ca [uregina.ca]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 13. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 14. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. ijmsdr.org [ijmsdr.org]

Technical Support Center: Minimizing Side Reactions in the Alkylation of 1-(2-Pyridylmethyl)piperazine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of 1-(2-pyridylmethyl)piperazine. As a key intermediate in the synthesis of numerous pharmaceutical agents, precise control over its functionalization is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and minimize side reactions during your experiments. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 1-(2-pyridylmethyl)piperazine, offering probable causes and actionable solutions.

Question 1: My reaction is producing a significant amount of a di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer:

This is the most common side reaction, often referred to as over-alkylation. It occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with the alkylating agent. The key to achieving mono-alkylation is to modulate the reactivity of the piperazine nitrogens.

Probable Causes & Solutions:

| Probable Cause | Detailed Solution & Scientific Rationale |

| Incorrect Stoichiometry | Solution: Use a significant excess of 1-(2-pyridylmethyl)piperazine relative to the alkylating agent (typically 3-5 equivalents). Rationale: By increasing the concentration of the starting piperazine, you statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product. |

| High Reactivity of Alkylating Agent | Solution: If using a highly reactive alkylating agent (e.g., methyl iodide), consider switching to a less reactive one (e.g., methyl bromide or chloride). Rationale: Less reactive electrophiles will have a greater discriminating ability between the more and less nucleophilic species in the reaction mixture, thereby enhancing selectivity. |

| Suboptimal Reaction Conditions | Solution: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS. Rationale: Lowering the temperature reduces the overall reaction rate, allowing for better control and minimizing the secondary alkylation reaction. |

| Lack of a Directing or Protecting Group | Solution: For challenging substrates or when high purity is essential, consider a multi-step approach involving a protecting group. The most common is the tert-butyloxycarbonyl (Boc) group.[1] Rationale: Protecting one nitrogen with a Boc group renders it non-nucleophilic, forcing alkylation to occur exclusively at the other nitrogen. The Boc group can be subsequently removed under acidic conditions. |

Question 2: I'm observing the formation of a product with a higher molecular weight than the di-alkylated species, which is highly water-soluble. What is it and how can I prevent it?

Answer:

You are likely observing the formation of a quaternary ammonium salt. This occurs when the already di-substituted piperazine nitrogen or the pyridine nitrogen undergoes a further alkylation.

Probable Causes & Solutions:

| Probable Cause | Detailed Solution & Scientific Rationale |

| Over-alkylation | Solution: Follow the strategies outlined in Question 1 to minimize di-alkylation, which is the precursor to quaternization. Reductive amination is an excellent alternative to direct alkylation as it is not susceptible to over-alkylation.[2] Rationale: Reductive amination involves the formation of an iminium ion followed by reduction, a pathway that does not lead to the formation of quaternary ammonium salts. |

| Highly Reactive Alkylating Agent | Solution: Avoid highly reactive alkylating agents like methyl iodide when possible. If their use is necessary, employ strict stoichiometric control and monitor the reaction carefully. Rationale: The more reactive the alkylating agent, the more likely it is to react with the less nucleophilic tertiary amines to form quaternary salts. |

Question 3: My reaction is sluggish, and I'm recovering a large amount of unreacted starting material. What can I do to improve the conversion?

Answer:

A low conversion rate can be due to several factors, including insufficient reactivity of the reactants or suboptimal reaction conditions.

Probable Causes & Solutions:

| Probable Cause | Detailed Solution & Scientific Rationale |

| Poor Leaving Group on the Alkylating Agent | Solution: If using an alkyl halide, the reactivity order is I > Br > Cl. Consider switching to an alkyl iodide or bromide if you are using a chloride. Rationale: Iodide and bromide are better leaving groups than chloride, which will increase the rate of the SN2 reaction. |

| Steric Hindrance | Solution: If your alkylating agent is sterically bulky, you may need to use more forcing conditions, such as a higher temperature or a more polar aprotic solvent like DMF or NMP. Rationale: Steric hindrance can slow down the rate of nucleophilic attack. Increasing the temperature provides the necessary activation energy to overcome this barrier. |

| Inappropriate Base | Solution: Ensure you are using a suitable base to neutralize the acid generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Rationale: The generated acid (e.g., HBr from an alkyl bromide) will protonate the basic nitrogens of the piperazine, rendering them non-nucleophilic and halting the reaction. |

Frequently Asked Questions (FAQs)

-

Q: Which of the three nitrogen atoms in 1-(2-pyridylmethyl)piperazine is the most nucleophilic?

-

A: The N4 nitrogen of the piperazine ring is generally considered the most nucleophilic. The N1 nitrogen is slightly less nucleophilic due to the electron-withdrawing effect of the adjacent pyridylmethyl group. The pyridine nitrogen is the least nucleophilic of the three due to the aromaticity of the pyridine ring, where the lone pair of electrons is in an sp² hybridized orbital and less available for donation.

-

-

Q: Is it possible to selectively alkylate the pyridine nitrogen?

-

A: While less common, alkylation of the pyridine nitrogen can occur, especially with highly reactive alkylating agents or under conditions that favor the formation of pyridinium salts, such as in the presence of a Lewis acid.[3] However, under standard alkylating conditions for amines, the piperazine nitrogens are significantly more reactive.

-

-

Q: Can Hofmann elimination be a problem in my reaction?

-

A: Hofmann elimination is a potential side reaction if a quaternary ammonium salt is formed and there is a beta-hydrogen on one of the alkyl groups attached to the nitrogen.[4][5][6][7][8] This elimination is typically promoted by a strong base and heat. To avoid this, it is crucial to prevent the formation of the quaternary ammonium salt in the first place by following the advice in the troubleshooting guide.

-

-

Q: What is the best way to purify the mono-alkylated product?

-

A: Purification can be challenging due to the basic and polar nature of the product.[9] Column chromatography on silica gel is a common method, often requiring the use of a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent peak tailing. Crystallization of the product as a salt (e.g., hydrochloride or diacetate) can also be an effective purification strategy.[10]

-

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the mono-alkylation of 1-(2-pyridylmethyl)piperazine.

Protocol 1: Direct Mono-Alkylation using an Excess of the Starting Material

This protocol aims to achieve mono-alkylation by statistically favoring the reaction with the starting material over the product.

Materials:

-

1-(2-Pyridylmethyl)piperazine

-

Alkyl halide (e.g., 1-bromobutane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol with 1% triethylamine)

Procedure:

-

To a round-bottom flask, add 1-(2-pyridylmethyl)piperazine (3.0 equivalents) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add the alkyl halide (1.0 equivalent) dropwise to the suspension.

-

Heat the reaction mixture to a gentle reflux (around 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Once the alkyl halide is consumed (typically 4-8 hours), cool the reaction to room temperature.

-

Filter off the potassium carbonate and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane with 1% triethylamine).

Protocol 2: Reductive Amination for Mono-Alkylation

This protocol is an excellent alternative to direct alkylation and completely avoids the issue of over-alkylation.[11][12]

Materials:

-

1-(2-Pyridylmethyl)piperazine

-

Aldehyde or ketone (e.g., butyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol with 1% triethylamine)

Procedure:

-

To a round-bottom flask, add 1-(2-pyridylmethyl)piperazine (1.0 equivalent) and anhydrous 1,2-dichloroethane.

-

Add the aldehyde or ketone (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Reaction Pathways

Caption: Desired and competing reaction pathways in the alkylation of 1-(2-pyridylmethyl)piperazine.

Troubleshooting Workflow

Caption: A troubleshooting decision tree for common alkylation issues.

References

- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.

- BenchChem. (2025).

- Org. Lett.2020, 22(2), 679-683.

- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.

- Wikipedia. (n.d.).

- J. Org. Chem.2020, 4(3), jo4c00493.

- Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Annalen der Chemie und Pharmacie, 78(3), 253-286.

- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- ResearchGate. (2025). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.

- Org. Lett.2016, 18(13), 3142-3145.

- NEET coaching. (2025).

- FABAD J. Pharm. Sci.2025, 50(1), 15-20.

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Master Organic Chemistry. (2017, September 1).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- Chemistry LibreTexts. (2021, December 27). 11.

- Chemistry Steps. (2025, June 16).

- Synlett2025, 36, 1749–1752.

- YouTube. (2022, December 25).

- Google Patents. (n.d.). US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines.

- Apollo. (n.d.).

- Google Patents. (n.d.). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Molecules2020, 25(9), 2185.

- Arkivoc2021, x, 106-111.

- J. Chem. Soc. C1969, 2134.

- ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.

- Org. Chem. Front.2022, 9, 235-240.

- University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Int. J. Mol. Sci.2025, 26, 10335.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Managing Hygroscopicity of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine and its various salt forms. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the management of hygroscopicity, a critical physicochemical property that can significantly impact the stability, handling, and overall developability of this promising compound.

Our approach is to empower you with the foundational knowledge and experimental frameworks to not only identify and characterize the hygroscopic nature of your specific salt but also to select and implement the most effective mitigation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just synthesized a new salt of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine. How do I determine if it's hygroscopic and to what extent?

A1: Understanding and Quantifying Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere. For a new salt of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine, it is crucial to determine its hygroscopic nature early in development, as moisture uptake can lead to a cascade of undesirable events including:

-

Physical Changes: Caking, clumping, and deliquescence (dissolving in absorbed water), leading to poor powder flow and handling.[1]

-

Chemical Degradation: Moisture can facilitate hydrolysis of susceptible functional groups or act as a medium for other degradation pathways.[1][2]

-

Solid-State Transformations: Moisture can induce changes in the crystalline form (polymorphism) or conversion from an amorphous to a crystalline state, which can alter solubility, dissolution rate, and bioavailability.

Recommended Action: Dynamic Vapor Sorption (DVS) Analysis

The gold-standard technique for characterizing hygroscopicity is Dynamic Vapor Sorption (DVS) .[3][4] This gravimetric method measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[3][4]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

-

Sample Preparation:

-

Accurately weigh 10-20 mg of your 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine salt into the DVS sample pan.

-

It is advisable to use a consistent particle size range for comparative studies.

-

-

Drying Step:

-

Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved ( dm/dt ≤ 0.001%/min). This establishes a dry baseline.[5]

-

-

Sorption/Desorption Isotherm:

-

Program the DVS instrument to increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 95% RH).

-

At each step, the sample mass is allowed to equilibrate.

-

Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH to obtain the desorption curve.[6]

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

-

The shape of the isotherm and the total moisture uptake provide critical information about the material's interaction with water.

-

Interpreting Your DVS Isotherm:

The results from the DVS analysis will allow you to classify the hygroscopicity of your salt.

| Hygroscopicity Classification | Description | Typical DVS Profile |

| Non-hygroscopic | Negligible moisture uptake. | Little to no weight gain across the RH range. |

| Slightly hygroscopic | Small amount of moisture uptake at high RH. | Gradual, minimal weight gain, typically <2% at 80% RH. |

| Moderately hygroscopic | Significant moisture uptake at moderate to high RH. | Pronounced weight gain, typically 2-15% at 80% RH. |

| Very hygroscopic | Substantial moisture uptake even at low RH. | Rapid and significant weight gain, >15% at 80% RH. |

| Deliquescent | Absorbs enough water to dissolve. | A sharp, continuous increase in mass at a specific critical relative humidity (CRH). |

Table 1: General classification of hygroscopicity based on moisture uptake.

Caption: Decision workflow following DVS analysis.

Q2: My 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine salt is highly hygroscopic. Can I solve this by changing the salt form?

A2: Salt Screening as a Primary Mitigation Strategy

Yes, altering the salt form is often one of the most effective strategies to mitigate hygroscopicity. The choice of the counter-ion plays a significant role in the crystal lattice energy and the overall physicochemical properties of the salt, including its interaction with water molecules.[7]

The Rationale Behind Salt Selection:

-

Crystal Packing: Different counter-ions will lead to different crystal packing arrangements. A more tightly packed crystal lattice with fewer voids and less exposure of polar functional groups to the environment can significantly reduce moisture uptake.

-

Hydrophobicity of Counter-ion: Generally, more hydrophobic counter-ions can decrease the hygroscopicity of the resulting salt.

Recommended Action: Perform a Salt Screen

A systematic salt screening study is recommended to identify a less hygroscopic, yet pharmaceutically acceptable, salt form.

Experimental Protocol: Salt Screening for Reduced Hygroscopicity

-

Counter-ion Selection:

-

Choose a diverse range of pharmaceutically acceptable counter-ions. Consider both inorganic (e.g., hydrochloride, sulfate, phosphate) and organic (e.g., mesylate, tosylate, citrate, tartrate, maleate, fumarate) acids.

-

-

Salt Formation:

-

Employ various crystallization techniques (e.g., solvent evaporation, cooling crystallization, anti-solvent addition) to form salts of 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine with the selected counter-ions.

-

-

Characterization:

-

Confirm salt formation using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

-

For each new crystalline salt form identified, perform DVS analysis as described in A1 to assess its hygroscopicity.

-

-

Comparative Analysis:

-

Compare the DVS isotherms of the different salts to identify the one with the most favorable hygroscopicity profile.

-

It is also critical to evaluate other key properties such as solubility, stability, and manufacturability for the down-selected candidates.

-

| Counter-ion Class | Potential Impact on Hygroscopicity | Considerations |

| Mineral Acids (e.g., HCl) | Often lead to more polar salts which can be highly hygroscopic. | Can significantly improve solubility.[8] |

| Sulfonates (e.g., Mesylate) | Can offer a good balance of solubility and lower hygroscopicity. | |

| Carboxylic Acids (e.g., Citrate) | Can form stable hydrates, which may be less prone to further moisture uptake. | |

| Dicarboxylic Acids (e.g., Fumarate) | Can form robust crystal lattices with reduced hygroscopicity. | May have lower aqueous solubility compared to hydrochloride salts. |

Table 2: General influence of counter-ion choice on hygroscopicity.

Q3: Salt screening did not yield a non-hygroscopic form with desirable properties. What formulation strategies can I use to protect my compound?

A3: Formulation-Based Moisture Protection

When an intrinsically non-hygroscopic form of your active pharmaceutical ingredient (API) is not available, formulation strategies become essential. These approaches create a protective microenvironment for the API, shielding it from atmospheric moisture.[9]

Key Formulation Strategies:

-

Co-processing with Excipients:

-

Mechanism: This involves blending your API with excipients that have a higher affinity for water or are hydrophobic, effectively diverting moisture away from the drug substance.[9]

-

Recommended Excipients:

-

Moisture Scavengers: Starch 1500 (partially pregelatinized maize starch) is known for its ability to bind moisture.[10]

-

Hydrophobic Fillers/Diluents: Anhydrous lactose, mannitol.

-

Hydrophobic Lubricants: Magnesium stearate.

-

-

Consideration: The compatibility of the excipients with your API must be thoroughly evaluated to prevent any unwanted chemical interactions.

-

-

Encapsulation/Granulation:

-

Mechanism: Creating a physical barrier around the API particles.

-

Techniques:

-

Spray Drying: This technique involves atomizing a solution or suspension of your API and a carrier polymer, which rapidly dries to form microcapsules.[11][12] This can effectively encapsulate the API within a protective matrix.

-

Melt Granulation: Using a low-melting point hydrophobic binder (e.g., waxes) to granulate the API, thereby coating the particles and reducing their exposure to moisture.[[“]]

-

-

-

Film Coating:

-

Mechanism: Applying a polymer-based film coating to the final solid dosage form (e.g., tablets) acts as a physical barrier to moisture ingress.[9]

-

Recommended Polymers: Polyvinyl alcohol (PVA) and hydroxypropyl methylcellulose (HPMC) are commonly used in moisture-barrier coatings.[9] Ready-to-use commercial coating systems are also widely available.

-

Caption: Overview of formulation strategies for moisture protection.

Q4: I am considering co-crystallization to address the hygroscopicity of my compound. What is the principle and how do I approach it?

A4: Crystal Engineering through Co-crystallization

Co-crystallization is a powerful crystal engineering technique that can significantly improve the physicochemical properties of an API, including reducing its hygroscopicity, without forming a salt.[14]

The Principle:

A co-crystal consists of the API and a pharmaceutically acceptable co-former held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonds.[14] By carefully selecting a co-former, you can design a new crystalline structure where the polar groups of the API, which are prone to interacting with water, are instead engaged in robust hydrogen bonding with the co-former. This makes the API less available to interact with atmospheric moisture.

Advantages over Salt Formation:

-

Applicable to non-ionizable or weakly ionizable APIs.

-

Can sometimes provide superior stability and hygroscopicity profiles compared to salts.[15]

-

Offers an alternative when suitable salt forms cannot be identified.

Experimental Protocol: Co-crystal Screening

-

Co-former Selection:

-

Select co-formers from the GRAS (Generally Regarded As Safe) list.

-

Choose co-formers that have complementary functional groups (hydrogen bond donors/acceptors) to those on 1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine. Examples include carboxylic acids, amides, and other compounds with hydroxyl or carbonyl groups.

-

-

Co-crystal Preparation:

-

Liquid-Assisted Grinding (LAG): Mix the API and co-former in a specific stoichiometric ratio (e.g., 1:1, 1:2) and grind them together with a small amount of a suitable solvent.[16]

-

Slurry Crystallization: Stir a suspension of the API and co-former in a solvent in which they have limited solubility.[17]

-

Solvent Evaporation: Dissolve both the API and co-former in a common solvent and allow the solvent to evaporate slowly.[16]

-

-

Characterization and Evaluation:

-

Analyze the resulting solids using PXRD to identify new crystalline patterns indicative of co-crystal formation.

-

Confirm the new form using DSC and TGA.

-

Perform DVS analysis on any new co-crystals to assess their hygroscopicity compared to the parent API salt.

-

References

-

Pharmaceutical Particle Engineering via Nano Spray Drying - Process Parameters and Application Examples on the Laboratory-Scale. ClinMed International Library. [Link]

-

Excipients for Formulation Success. Pharmaceutical Technology. [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

-

Influence of Composition and Spray-Drying Process Parameters on Carrier-Free DPI Properties and Behaviors in the Lung: A review. MDPI. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-

Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

-

Improving Solubility and Avoiding Hygroscopicity of Gatifloxacin by Forming Pharmaceutical Salt of Gatifloxacin‐2,3‐Dihydroxybenzoic Acid Based on Charge‐Assisted Hydrogen Bonds. ResearchGate. [Link]

-

Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. Scientific & Academic Publishing. [Link]

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

-